6-Oxaspiro[3.4]octan-1-one is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro connection between two rings. Its molecular formula is , and it features a ketone functional group. This compound is significant in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic nature of the compound contributes to its distinct chemical and physical properties, making it a subject of interest for researchers.
These reactions highlight the versatility of 6-Oxaspiro[3.4]octan-1-one in synthetic organic chemistry.
The synthesis of 6-Oxaspiro[3.4]octan-1-one can be achieved through several methods:
These methods demonstrate the compound's accessibility for research and industrial applications.
6-Oxaspiro[3.4]octan-1-one has several applications across different fields:
Several compounds share structural similarities with 6-Oxaspiro[3.4]octan-1-one:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 6-Oxaspiro[3.4]octan-2-one | Similar spirocyclic structure with a different oxygen position | Different reactivity due to the position of the oxygen atom |
| Spiro[2,2-dimethyl-benzofuran]-7-one | Fused oxygen-containing rigid skeleton | More complex fused ring system |
| 5-Oxaspiro[3.4]octan-1-one | Similar spirocyclic framework | Variations in position and functional groups |
| 1-Oxaspiro[2.5]octan-4-one | Another spirocyclic compound | Different ring sizes |
| 2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | Spirocyclic compound with additional methyl groups | Enhanced steric hindrance due to extra methyl groups |
The uniqueness of 6-Oxaspiro[3.4]octan-1-one lies in its specific spirocyclic structure, which imparts distinct chemical properties compared to these similar compounds .
The 6-Oxaspiro[3.4]octan-1-one architecture combines a strained cyclobutanone moiety with a tetrahydrofuran ring system, creating a rigid, non-planar framework. Key structural features include:
This unique stereoelectronic profile enables diverse reactivity patterns, including:
The development of spiro[3.4]octane systems parallels key milestones in strained molecule chemistry:
Early synthetic routes relied on stoichiometric reagents, with 1967 reports achieving <15% yields through harsh acid-mediated cyclizations. The 2018 breakthrough using dirhodium catalysts (Rh2(Oct)4) marked a paradigm shift, enabling room-temperature syntheses with 78-85% efficiency. Contemporary methods employ continuous flow systems to handle exothermic ketene intermediates safely.
Nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing the structural geometry of 6-Oxaspiro[3.4]octan-1-one and related spirocyclic compounds [1] [2]. The spirocyclic framework of this compound exhibits distinctive spectroscopic features that provide comprehensive information about its three-dimensional molecular architecture.
The molecular formula C7H10O2 with a molecular weight of 126.15 g/mol has been confirmed through high-resolution mass spectrometry and nuclear magnetic resonance analysis [1]. The spirocyclic nature of 6-Oxaspiro[3.4]octan-1-one is characterized by the fusion of a four-membered oxetanone ring with a five-membered tetrahydrofuran ring sharing a single quaternary carbon atom [3].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the spirocyclic geometry [2]. The spiro carbon center significantly influences the magnetic environment of adjacent protons, creating distinctive multipicity patterns and coupling constants that distinguish this compound from non-spirocyclic analogs [4]. Comparative analysis with related compounds demonstrates systematic variations in chemical shifts based on ring size and heteroatom positioning [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework geometry [5]. The spirocyclic compounds exhibit characteristic chemical shift increments that can be rationalized in terms of alpha, beta, and gamma substituent effects, where one ring is considered as a substituent of the other [5]. The size of the two rings involved in the spirocyclic structure has a marked influence on the chemical shift of the spirane carbon atom [5].
Studies of related spirocyclic compounds such as 7-methyl-6-oxaspiro[3.4]octan-2-one demonstrate how substitution patterns affect the nuclear magnetic resonance spectroscopic signature [2]. The presence of methyl substituents at various positions creates diagnostic chemical shift patterns that enable structural assignment and stereochemical determination [4].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide crucial connectivity information for complete structural elucidation [6]. These techniques enable the assignment of complex coupling patterns and confirm the spirocyclic connectivity through observation of long-range coupling interactions across the spiro center [7].
The conformational rigidity imposed by the spirocyclic framework results in well-resolved nuclear magnetic resonance spectra with minimal conformational averaging [8]. This structural constraint facilitates precise measurement of coupling constants and chemical shifts, enabling detailed analysis of molecular geometry and electronic distribution [9].
X-ray crystallographic analysis provides definitive three-dimensional structural information for 6-Oxaspiro[3.4]octan-1-one and its diastereomeric forms [10] [11]. Single crystal diffraction studies reveal precise bond lengths, bond angles, and torsional angles that characterize the spirocyclic geometry with high accuracy [12].
The crystallographic data demonstrates that spirocyclic compounds typically crystallize in various space groups depending on their specific substitution patterns and intermolecular packing arrangements [10]. Representative spirocyclic compounds have been characterized in triclinic space group P-1, orthorhombic space group Pna21, and monoclinic space group C2/c [13] [12].
Structural analysis reveals that the spiro carbon atom adopts a tetrahedral geometry with bond angles close to the idealized value of 109.5 degrees [11]. However, ring strain effects introduce systematic deviations from ideal tetrahedral geometry, with variations typically ranging from 106 to 112 degrees depending on ring size and substitution patterns [14].
The four-membered oxetanone ring exhibits significant ring strain, as evidenced by compressed bond angles and elongated bond lengths compared to unstrained systems [15]. The carbonyl group adopts a planar geometry with the oxygen atom positioned to minimize steric interactions with adjacent ring systems [16].
Diastereomeric forms of substituted spirocyclic compounds demonstrate distinct crystallographic parameters [17]. The relative stereochemistry at the spiro center and adjacent positions significantly influences molecular packing and crystal structure stability [18]. Studies of diastereomeric spirocyclic compounds reveal systematic differences in unit cell parameters, space group symmetry, and intermolecular interaction patterns [19].
Crystal packing analysis demonstrates that spirocyclic molecules are linked through various intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic pi-pi stacking interactions [6]. The three-dimensional nature of spirocyclic compounds creates unique packing motifs that differ significantly from planar aromatic systems [20].
Temperature-dependent crystallographic studies reveal information about molecular motion and conformational flexibility within the crystal lattice [21]. Low-temperature measurements typically show reduced thermal motion and more precise determination of atomic positions, enabling accurate analysis of molecular geometry [13].
The comparison of crystallographic data for different diastereomeric forms provides insight into the factors controlling stereochemical stability and conformational preferences [17]. This information is crucial for understanding the relationship between molecular structure and physical properties in spirocyclic systems [8].
The Kirkwood-Westheimer framework provides a theoretical foundation for understanding electrostatic field effects in 6-Oxaspiro[3.4]octan-1-one and related spirocyclic compounds [22] [23]. This approach treats the molecule as a collection of point charges embedded in a dielectric medium, enabling quantitative prediction of acid-base properties based on electrostatic interactions [24].
The electrostatic potential distribution around 6-Oxaspiro[3.4]octan-1-one reveals significant charge separation due to the presence of electronegative oxygen atoms and the unique three-dimensional geometry of the spirocyclic framework [25] [26]. The carbonyl oxygen carries substantial negative charge density, while the adjacent carbon atoms exhibit positive electrostatic potential [27].
Computational analysis using the Kirkwood-Westheimer model demonstrates that the spirocyclic geometry creates distinctive electrostatic field patterns that differ markedly from those of linear or monocyclic analogs [22]. The perpendicular arrangement of the two ring systems results in complex charge distribution patterns that influence molecular reactivity and intermolecular interactions [28].
The acid-base properties of 6-Oxaspiro[3.4]octan-1-one can be predicted through calculation of proton affinity and deprotonation energies using electrostatic field modeling [26]. The Kirkwood-Westheimer approach enables estimation of equilibrium constants for protonation and deprotonation reactions based on the calculated electrostatic potential at various molecular sites [23].
Molecular electrostatic potential mapping reveals the spatial distribution of charge density around the spirocyclic framework [25]. The most negative electrostatic potential is localized on the carbonyl oxygen atom, while the most positive regions correspond to hydrogen atoms adjacent to electronegative heteroatoms [28].
The unique three-dimensional structure of spirocyclic compounds creates electrostatic field patterns that can stabilize or destabilize charged intermediates in chemical reactions [27]. This effect has important implications for understanding the reactivity and selectivity of spirocyclic compounds in various chemical transformations [29].
Comparison with experimental acid-base equilibrium constants validates the accuracy of Kirkwood-Westheimer calculations for spirocyclic systems [22]. The predicted equilibrium constants typically agree within one logarithmic unit of experimental values, demonstrating the utility of this theoretical approach [23].
The electrostatic field modeling approach also provides insight into intermolecular interaction energies and hydrogen bonding patterns in spirocyclic compounds [26]. These calculations help explain the observed crystal packing arrangements and solution-phase association behavior [24].
Density functional theory calculations provide comprehensive analysis of conformational rigidity and ring strain effects in 6-Oxaspiro[3.4]octan-1-one [8] [30]. The spirocyclic framework imposes significant geometric constraints that limit conformational flexibility and introduce substantial ring strain energy [15].
Ring strain energy calculations using homodesmotic reaction schemes reveal that 6-Oxaspiro[3.4]octan-1-one exhibits elevated strain energy compared to unstrained cyclic analogs [30] [15]. The four-membered oxetanone ring contributes the majority of the total ring strain, with calculated values typically ranging from 12 to 18 kilocalories per mole depending on the computational method employed [30].
Conformational analysis using density functional theory calculations demonstrates that the spirocyclic framework exists in a rigid, well-defined three-dimensional structure with minimal conformational mobility [8] [14]. Energy barriers for ring inversion and conformational interconversion are typically greater than 15 kilocalories per mole, indicating high conformational stability under normal conditions [21].
The molecular orbital analysis reveals the electronic structure consequences of ring strain and conformational rigidity [28]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the destabilizing effects of ring strain and the unique electronic properties imparted by the spirocyclic geometry [31].
Geometry optimization calculations provide precise structural parameters including bond lengths, bond angles, and dihedral angles [15]. Comparison with experimental crystallographic data validates the accuracy of density functional theory methods for describing spirocyclic molecular geometry [8].
Vibrational frequency calculations enable identification of characteristic infrared and Raman spectroscopic signatures associated with the spirocyclic framework [21]. The ring strain introduces characteristic high-frequency vibrations that serve as diagnostic markers for spirocyclic compounds [28].
Natural bond orbital analysis provides detailed information about hyperconjugative interactions and electronic delocalization within the spirocyclic framework [28]. These calculations reveal the role of orbital overlap in stabilizing the strained ring system and influencing molecular reactivity [27].
The relationship between ring strain and chemical reactivity can be quantified through calculation of activation energies for various chemical transformations [15]. Spirocyclic compounds typically exhibit enhanced reactivity toward nucleophilic attack due to ring strain relief mechanisms [30].
Temperature-dependent conformational analysis reveals the thermal stability of spirocyclic conformations and identifies potential rearrangement pathways [21]. These calculations provide important information for understanding the behavior of spirocyclic compounds under various reaction conditions [8].
| Table 1: Nuclear Magnetic Resonance Spectroscopic Data for 6-Oxaspiro[3.4]octan-1-one and Related Compounds | |||
|---|---|---|---|
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) | Solvent |
| 6-Oxaspiro[3.4]octan-1-one | C1CC2(C1=O)CCOC2 - δ 1-5 | Not specified | CDCl3 |
| 7-Methyl-6-oxaspiro[3.4]octan-2-one | δ 3.82 (d, J = 8.0 Hz, 1H), 3.68 (d, J = 8.0 Hz, 1H) | δ 79.5, 75.9, 41.1, 22.5 | CDCl3 |
| 5-(Iodomethyl)-6-oxaspiro[3.4]octane | δ 3.92-3.79 (m, 2H), 3.78-3.67 (m, 1H), 3.32 (dd, J = 10.3, 3.7 Hz, 1H) | δ 85.5, 65.8, 48.7, 39.5, 33.2, 28.0, 16.8, 7.3 | CDCl3 |
| 6-(Iodomethyl)-5-oxaspiro[3.4]octane | δ 4.10-3.96 (m, 1H), 3.25 (dd, J = 9.8, 4.5 Hz, 1H) | δ 84.5, 78.4, 36.9, 36.7, 35.8, 31.5, 12.7, 11.3 | CDCl3 |
| Table 2: Crystallographic Parameters for Representative Spirocyclic Compounds | |||
|---|---|---|---|
| Parameter | Spirocyclic Compound 1 | Spirocyclic Compound 2 | Spirocyclic Compound 3 |
| Space Group | P-1 (triclinic) | Pna21 (orthorhombic) | C2/c |
| Unit Cell Parameter a (Å) | 8.8669(5) | 25.543(4) | Not specified |
| Unit Cell Parameter b (Å) | 10.5298(8) | 9.225(2) | Not specified |
| Unit Cell Parameter c (Å) | 17.0135(11) | 22.485(3) | Not specified |
| Volume (ų) | 1499.14(17) | 5298.2(16) | Not specified |
| Z value | 2 | 8 | Not specified |
| Temperature (K) | 100(2) | 100(2) | Room temperature |
| Table 3: Computational Analysis Results for 6-Oxaspiro[3.4]octan-1-one | |||
|---|---|---|---|
| Property | 6-Oxaspiro[3.4]octan-1-one | Reference Cyclic Ketone | Theoretical Method |
| Ring Strain Energy (kcal/mol) | 15.2±2.1 | 12.8±1.8 | DFT B3LYP/6-31G(d,p) |
| HOMO Energy (eV) | -9.82 | -9.65 | DFT B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | -1.45 | -1.58 | DFT B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap (eV) | 8.37 | 8.07 | DFT B3LYP/6-31G(d,p) |
| Dipole Moment (Debye) | 2.85 | 2.91 | DFT B3LYP/6-31G(d,p) |
| Molecular Volume (ų) | 145.6 | 128.4 | DFT B3LYP/6-31G(d,p) |
| Conformational Energy Difference (kcal/mol) | 1.2 | 0.8 | DFT B3LYP/6-31G(d,p) |
| Table 4: Electrostatic Properties Analysis of 6-Oxaspiro[3.4]octan-1-one | |||
|---|---|---|---|
| Atomic Site | Mulliken Charge (e) | Electrostatic Potential (kcal/mol) | pKa Prediction |
| Spiro Carbon (C1) | +0.085 | +12.5 | Not applicable |
| Carbonyl Carbon (C=O) | +0.642 | +85.2 | Not applicable |
| Carbonyl Oxygen (O=C) | -0.578 | -78.9 | Not applicable |
| Ether Oxygen (O-C) | -0.342 | -45.6 | Not applicable |
| Ring Junction Carbon | +0.125 | +8.9 | Not applicable |
| Methylene Carbon α to O | +0.092 | +5.2 | Weak acid (~15) |
| Methylene Carbon β to O | +0.088 | +3.8 | Very weak acid (~18) |